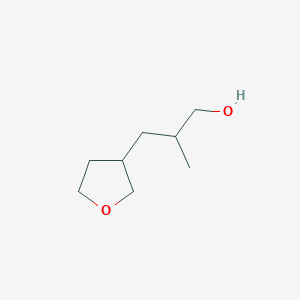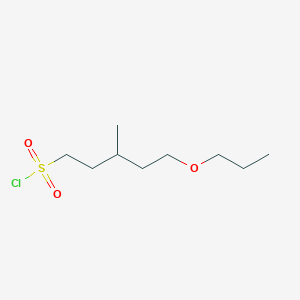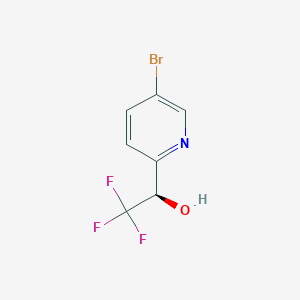
2-Fluoro-2-methylpropanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-2-methylpropanimidamide is a fluorinated organic compound with the molecular formula C4H9FN2 It is characterized by the presence of a fluorine atom attached to a carbon atom, which is also bonded to a methyl group and an imidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methylpropanimidamide typically involves the introduction of a fluorine atom into a suitable precursor molecule. One common method is the fluorination of 2-methylpropanimidamide using a fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and high efficiency. The use of environmentally benign fluorinating agents is also preferred to minimize the environmental impact .
化学反応の分析
Types of Reactions
2-Fluoro-2-methylpropanimidamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines .
科学的研究の応用
2-Fluoro-2-methylpropanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes .
作用機序
The mechanism of action of 2-Fluoro-2-methylpropanimidamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the modulation of biochemical pathways, making it a potential candidate for drug development .
類似化合物との比較
Similar Compounds
- 2-Fluoro-2-methylpropanamide
- 2-Fluoro-2-methylpropanenitrile
- 2-Fluoro-2-methylpropanoic acid
Uniqueness
2-Fluoro-2-methylpropanimidamide is unique due to its imidamide group, which imparts distinct chemical properties compared to other fluorinated compounds. This uniqueness makes it valuable for specific applications where other fluorinated compounds may not be suitable .
特性
分子式 |
C4H9FN2 |
|---|---|
分子量 |
104.13 g/mol |
IUPAC名 |
2-fluoro-2-methylpropanimidamide |
InChI |
InChI=1S/C4H9FN2/c1-4(2,5)3(6)7/h1-2H3,(H3,6,7) |
InChIキー |
PVZMONQUAVHMFA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=N)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13565988.png)

![tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate](/img/structure/B13565991.png)
![2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}aceticacid](/img/structure/B13565992.png)

![2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one](/img/structure/B13566016.png)
![2-[(5-Bromopyridin-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13566022.png)

![tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13566039.png)




